4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide hydrochloride
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Overview
Description
4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C5H13ClN2O2S. It is a derivative of tetrahydro-2H-thiopyran, featuring a hydrazine group and a dioxo group on the thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with tetrahydro-2H-thiopyran as the starting material.
Oxidation: The thiopyran ring is oxidized to form the dioxo derivative.
Hydrazine Addition: Hydrazine is then added to the oxidized thiopyran to introduce the hydrazine group.
Acidification: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the above synthetic route, ensuring proper control of reaction conditions such as temperature, pressure, and pH to achieve high yield and purity. The process would also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can be used to convert the dioxo group to other functional groups.
Substitution: The hydrazine group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation states of the thiopyran ring.
Reduction Products: Derivatives with reduced dioxo groups.
Substitution Products: Compounds with different substituents on the hydrazine group.
Scientific Research Applications
4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used to study biological systems and pathways involving sulfur-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The hydrazine group can act as a nucleophile, while the dioxo group can participate in redox reactions. The specific molecular targets and pathways would depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride: Similar structure but with an amino group instead of a hydrazine group.
4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide hydrochloride: Similar structure but with a hydroxyl group instead of a hydrazine group.
Uniqueness: 4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide hydrochloride is unique due to the presence of the hydrazine group, which imparts different chemical reactivity compared to similar compounds. This makes it particularly useful in specific synthetic applications and research studies.
Properties
IUPAC Name |
(1,1-dioxothian-4-yl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c6-7-5-1-3-10(8,9)4-2-5;/h5,7H,1-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIROBKUYAHKFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1NN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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